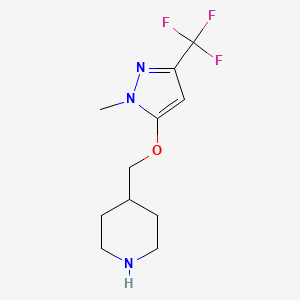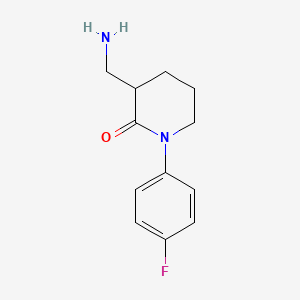![molecular formula C12H8ClN3 B11789675 8-Chloro-2-phenylimidazo[1,2-A]pyrazine](/img/structure/B11789675.png)
8-Chloro-2-phenylimidazo[1,2-A]pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Chloro-2-phenylimidazo[1,2-A]pyrazine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyrazine family. This compound is characterized by its fused ring structure, which includes an imidazole ring fused to a pyrazine ring. The presence of a chlorine atom at the 8th position and a phenyl group at the 2nd position further defines its chemical structure. This compound is of significant interest in organic synthesis and pharmaceutical chemistry due to its potential biological activities and applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloro-2-phenylimidazo[1,2-A]pyrazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-phenylimidazole with 2,3-dichloropyrazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
化学反応の分析
Types of Reactions: 8-Chloro-2-phenylimidazo[1,2-A]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 8th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols, bases such as potassium carbonate, solvents like DMF or DMSO, and elevated temperatures.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like toluene or ethanol.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-A]pyrazine derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
8-Chloro-2-phenylimidazo[1,2-A]pyrazine has a wide range of applications in scientific research, including:
Chemistry: It serves as a valuable scaffold for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s potential biological activities make it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
作用機序
The mechanism of action of 8-Chloro-2-phenylimidazo[1,2-A]pyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to fit into the active sites of enzymes or bind to specific receptors, thereby modulating their activity. The presence of the chlorine atom and phenyl group can influence its binding affinity and specificity.
類似化合物との比較
Imidazo[1,2-A]pyridine: Similar in structure but with a pyridine ring instead of a pyrazine ring.
Imidazo[1,2-A]pyrimidine: Contains a pyrimidine ring instead of a pyrazine ring.
2-Phenylimidazo[1,2-A]pyrazine: Lacks the chlorine atom at the 8th position.
Uniqueness: 8-Chloro-2-phenylimidazo[1,2-A]pyrazine is unique due to the presence of both the chlorine atom and the phenyl group, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various substitution reactions, while the phenyl group can enhance its binding affinity to biological targets.
特性
分子式 |
C12H8ClN3 |
|---|---|
分子量 |
229.66 g/mol |
IUPAC名 |
8-chloro-2-phenylimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C12H8ClN3/c13-11-12-15-10(8-16(12)7-6-14-11)9-4-2-1-3-5-9/h1-8H |
InChIキー |
XHSBCIJYUQVRNQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CN3C=CN=C(C3=N2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(3-Fluorophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B11789624.png)






![N-(2-Methoxyethyl)-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carboxamide](/img/structure/B11789660.png)



